

An In-depth Technical Guide to the Solubility of Azidoethane in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azidoethane

Cat. No.: B8782865

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azidoethane ($\text{CH}_3\text{CH}_2\text{N}_3$), also known as ethyl azide, is a versatile intermediate in organic synthesis, valued for its ability to participate in a variety of reactions, including cycloadditions and the formation of nitrogen-containing heterocycles. A fundamental understanding of its solubility in different organic solvents is crucial for its effective use in reaction design, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of **azidoethane** in a range of common organic solvents. Due to the limited availability of precise quantitative solubility data in published literature, this guide combines theoretical principles of solubility with available qualitative information to provide a reliable assessment for laboratory applications. Furthermore, a detailed, generalized experimental protocol for determining the solubility of **azidoethane** is provided to enable researchers to generate precise data for their specific needs.

Physicochemical Properties of Azidoethane

A summary of the key physicochemical properties of **azidoethane** is presented in the table below. These properties are essential for understanding its solubility behavior.

Property	Value	Reference
Chemical Name	Azidoethane	[1]
Synonyms	Ethyl azide	[1]
CAS Number	871-31-8	[1]
Molecular Formula	<chem>C2H5N3</chem>	[1]
Molecular Weight	71.08 g/mol	[1]
Appearance	Liquid	[2]
Boiling Point	48-50 °C	[2] [3]
Density	~0.9296 g/cm ³ (estimate)	[3]
XLogP3-AA (LogP)	1.5	[1]

Principles of Azidoethane Solubility

The solubility of **azidoethane** in organic solvents is primarily governed by the principle of "like dissolves like." This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. **Azidoethane** is a polar aprotic molecule. The presence of the azide functional group (-N₃) introduces a significant dipole moment, making the molecule polar. However, it lacks the ability to act as a hydrogen bond donor.

The solubility of **azidoethane** in a particular solvent will depend on the balance of intermolecular forces, including:

- Dipole-Dipole Interactions: The polar azide group will interact favorably with other polar molecules.
- Van der Waals Forces (London Dispersion Forces): These forces are present in all molecules and will be the primary mode of interaction with nonpolar solvents.

Based on these principles, **azidoethane** is expected to be more soluble in polar aprotic and weakly polar solvents and less soluble in highly nonpolar or highly polar protic solvents where strong hydrogen bonding networks would need to be disrupted.

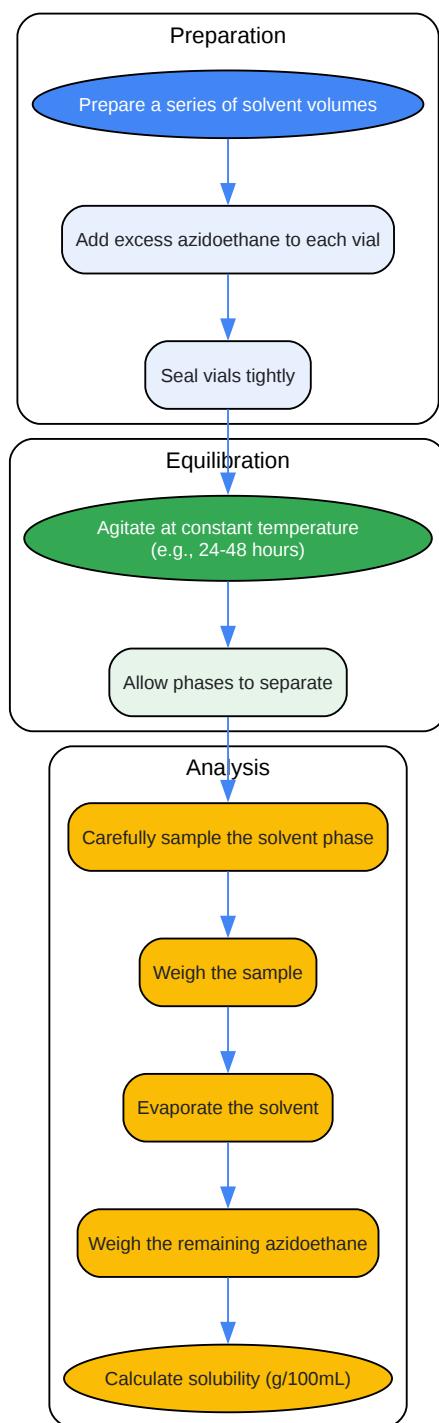
Qualitative Solubility of Azidoethane in Common Organic Solvents

While specific quantitative solubility data (e.g., g/100 mL) for **azidoethane** is scarce in the literature, a qualitative assessment of its solubility can be made based on its physicochemical properties and general chemical knowledge. The following table provides an expected solubility profile of **azidoethane** in a range of common organic solvents. It is important to note that these are predictions and should be experimentally verified for precise applications.

Solvent	Solvent Type	Predicted Solubility	Rationale
Methanol	Polar Protic	Soluble	<p>The polarity of methanol is compatible with the polar azide group. While methanol is a hydrogen bond donor, the small size of both molecules allows for favorable interactions.</p>
Ethanol	Polar Protic	Soluble	<p>Similar to methanol, ethanol's polarity and ability to engage in dipole-dipole interactions suggest good solubility.</p>
Acetone	Polar Aprotic	Miscible	<p>As a polar aprotic solvent, acetone's dipole moment aligns well with that of azidoethane, leading to strong dipole-dipole interactions and likely miscibility.</p>
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble	<p>DMSO is a highly polar aprotic solvent and is expected to readily dissolve azidoethane due to strong dipole-dipole interactions.^[4]</p>
Tetrahydrofuran (THF)	Polar Aprotic	Miscible	<p>THF is a moderately polar aprotic solvent and a good solvent for a wide range of</p>

organic compounds, suggesting it will be miscible with azidoethane.[5]

Diethyl Ether	Weakly Polar	Miscible	Diethyl ether is a common solvent for organic reactions and is expected to be miscible with azidoethane due to a good balance of polar and nonpolar characteristics.[6]
Toluene	Nonpolar	Soluble	While toluene is nonpolar, the ethyl group of azidoethane provides some nonpolar character, allowing for sufficient van der Waals interactions to promote solubility.
Hexane	Nonpolar	Sparingly Soluble	The high polarity of the azide group is likely to limit solubility in a highly nonpolar solvent like hexane, which relies solely on London dispersion forces for interaction.


Experimental Protocol for Determining Azidoethane Solubility

For applications requiring precise solubility data, experimental determination is essential. The following is a generalized gravimetric method, a common and reliable technique for determining the equilibrium solubility of a liquid in a solvent.

4.1. Materials and Equipment

- **Azidoethane** (handle with appropriate safety precautions due to its potential explosive nature)[2]
- Selected organic solvents (high purity)
- Analytical balance (readable to at least 0.1 mg)
- Glass vials with screw caps
- Thermostatically controlled shaker or water bath
- Calibrated pipettes and syringes
- Syringe filters (chemically compatible with the solvent)
- Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for quantification (optional, for high precision)

4.2. Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for Gravimetric Solubility Determination.

4.3. Step-by-Step Procedure

- Preparation of Saturated Solutions:
 - Into a series of vials, add a known volume or weight of the selected organic solvent.
 - To each vial, add an excess of **azidoethane**. The presence of a distinct second phase of undissolved **azidoethane** is necessary to ensure a saturated solution at equilibrium.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.
 - After agitation, allow the vials to stand undisturbed at the same temperature until the two phases have clearly separated.
- Sampling and Analysis:
 - Carefully withdraw a known volume of the clear, saturated solvent phase (the top or bottom layer, depending on the relative densities) using a calibrated pipette or syringe. Be cautious not to disturb the undissolved **azidoethane** phase.
 - For enhanced accuracy, the sample can be passed through a syringe filter that is chemically resistant to the solvent to remove any microscopic droplets of undissolved **azidoethane**.
 - Dispense the filtered sample into a pre-weighed vial and record the total weight.
 - Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of **azidoethane**.
 - Once the solvent is completely removed, reweigh the vial containing the residual **azidoethane**.

- Calculation:
 - The mass of the dissolved **azidoethane** is the final weight of the vial minus the initial tare weight of the vial.
 - The mass of the solvent is the total weight of the sample minus the mass of the dissolved **azidoethane**.
 - Calculate the solubility in grams per 100 mL of solvent using the density of the solvent at the experimental temperature.

4.4. High-Precision Quantification (Optional)

For more precise measurements, the concentration of **azidoethane** in the saturated solvent phase can be determined using a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This involves creating a calibration curve with standard solutions of **azidoethane** of known concentrations and then analyzing the filtered sample from the equilibrated solution.

Conclusion

Azidoethane is a polar aprotic compound with an anticipated good solubility in a range of polar aprotic and weakly polar organic solvents. While comprehensive quantitative solubility data is not readily available in the public domain, the principles of intermolecular interactions provide a solid basis for predicting its solubility behavior. For applications demanding high precision, the experimental protocol outlined in this guide offers a reliable method for determining the solubility of **azidoethane** in any solvent of interest. This information is critical for optimizing reaction conditions, developing purification strategies, and for the formulation of **azidoethane**-containing solutions in various research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethane, azido- | C2H5N3 | CID 79118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl azide - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of Azidoethane in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8782865#azidoethane-solubility-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com